molecular formula C17H12N2 B14385550 2-Phenylpyrazolo[1,5-B]isoquinoline CAS No. 89877-07-6

2-Phenylpyrazolo[1,5-B]isoquinoline

Cat. No.: B14385550
CAS No.: 89877-07-6
M. Wt: 244.29 g/mol
InChI Key: BIKPRPWCMJVXIT-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-B]isoquinoline is a heterocyclic compound that combines the structural features of pyrazole and isoquinoline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrazolo[1,5-B]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method is the ruthenium(II)-catalyzed annulation reaction, which proceeds efficiently in water under a nitrogen atmosphere. The reaction involves the use of Cu(OAc)2·H2O and AgSbF6 as catalysts, leading to high yields of the desired product . Another method involves the 1,3-dipolar cycloaddition of pyrazole derivatives with aromatic ketones, which also yields the target compound with good efficiency .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazolo[1,5-B]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Phenylpyrazolo[1,5-B]isoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of pyrazole and isoquinoline, which confer distinct biological activities and chemical properties. Its ability to act as a receptor antagonist and enzyme inhibitor makes it a valuable compound for drug discovery and development.

Properties

CAS No.

89877-07-6

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-phenylpyrazolo[1,5-b]isoquinoline

InChI

InChI=1S/C17H12N2/c1-2-6-13(7-3-1)17-11-16-10-14-8-4-5-9-15(14)12-19(16)18-17/h1-12H

InChI Key

BIKPRPWCMJVXIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C4C=CC=CC4=CC3=C2

Origin of Product

United States

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